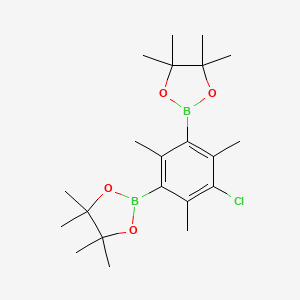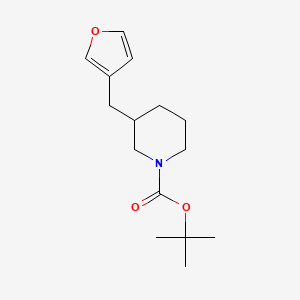
1-Boc-3-(3-furylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(3-furylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The compound this compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a furylmethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of 1-Boc-3-(3-furylmethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-(3-furylmethyl)piperidine.
Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Boc-3-(3-furylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Boc-3-(3-furylmethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including those with anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in the development of bioactive molecules that target specific biological pathways, such as enzyme inhibitors and receptor antagonists.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-furylmethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active amine, which can then form interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
1-Boc-3-(3-furylmethyl)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-3-hydroxypiperidine: This compound features a hydroxyl group instead of a furylmethyl group and is used as an intermediate in the synthesis of various pharmaceuticals.
1-Boc-3-aminopiperidine: This compound has an amino group and is used in the synthesis of bioactive molecules with different pharmacological properties.
1-Boc-3-(2-furylmethyl)piperidine: Similar to this compound, but with a different substitution pattern on the furyl ring, leading to different chemical and biological properties.
Conclusion
This compound is a valuable compound in organic synthesis and medicinal chemistry Its unique structure and reactivity make it a versatile intermediate in the development of various pharmaceuticals and bioactive molecules
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3-(furan-3-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)16-7-4-5-12(10-16)9-13-6-8-18-11-13/h6,8,11-12H,4-5,7,9-10H2,1-3H3 |
InChI Key |
QZTJEDATZRLKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


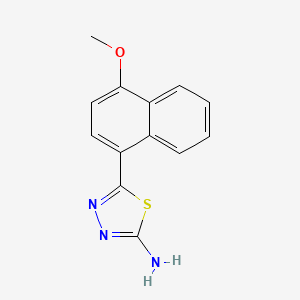
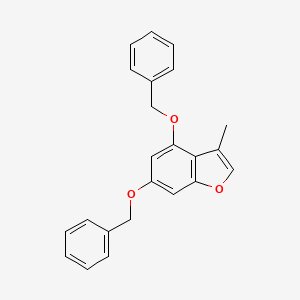

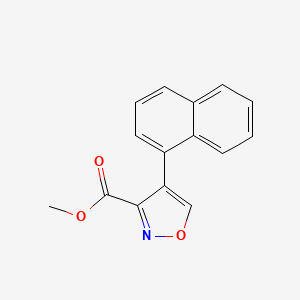
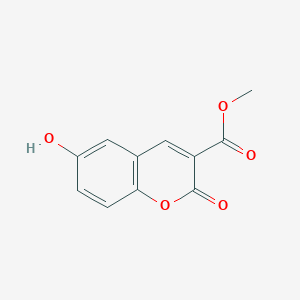
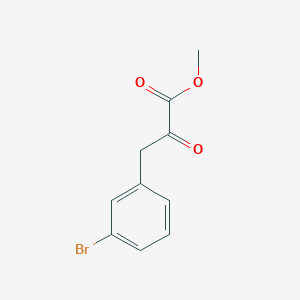
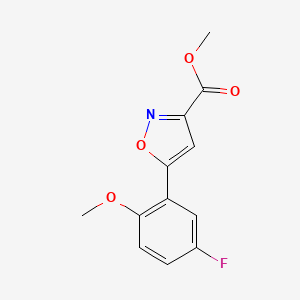
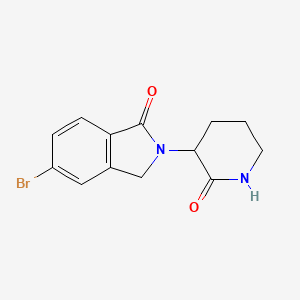
![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
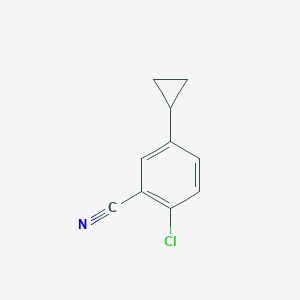
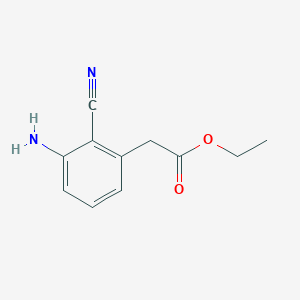
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
